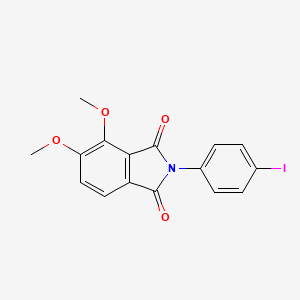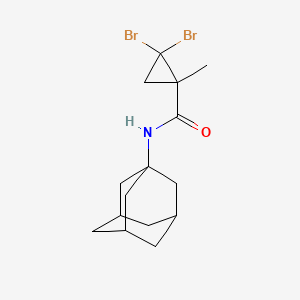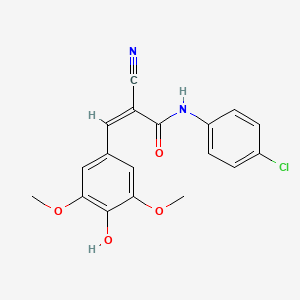![molecular formula C9H7ClN4O2 B6063076 4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol is a chemical compound with potential applications in scientific research. This compound is also known as CBTD and has been synthesized using various methods. CBTD has been found to have a mechanism of action that makes it useful in scientific research applications.
作用机制
CBTD inhibits the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides. DHODH catalyzes the fourth step in the biosynthesis of pyrimidine nucleotides, which is the conversion of dihydroorotate to orotate. CBTD binds to the active site of DHODH and prevents the conversion of dihydroorotate to orotate. This inhibition disrupts the biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CBTD has been found to have antitumor and antimicrobial activity. It has also been found to induce apoptosis (programmed cell death) in cancer cells. CBTD has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CBTD has also been found to inhibit the growth of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
CBTD has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. CBTD is also stable and can be stored for long periods of time. However, CBTD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. CBTD is also sensitive to light and can degrade over time if not stored properly.
未来方向
For research on CBTD include the development of more efficient synthesis methods, the optimization of CBTD derivatives for increased potency and selectivity, and the investigation of CBTD's mechanism of action in more detail. Additionally, the potential use of CBTD in combination with other drugs for synergistic effects should be explored. Overall, CBTD shows promise as a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
合成方法
CBTD can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde with 4-amino-4H-1,2,4-triazole-3,5-diol in the presence of a catalyst. This reaction results in the formation of CBTD as a yellow crystalline solid. The purity of CBTD can be enhanced by recrystallization or column chromatography.
科学研究应用
CBTD has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of nucleotides. This inhibition can lead to the disruption of DNA replication and cell division. CBTD has also been found to have antitumor and antimicrobial activity. These properties make CBTD a potential candidate for the development of new drugs for the treatment of cancer and infectious diseases.
属性
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-3-1-6(2-4-7)5-11-14-8(15)12-13-9(14)16/h1-5H,(H,12,15)(H,13,16)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIGLQWFVDTQLA-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=O)NNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=O)NNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)

![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)
![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)


![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)

![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
![2-isopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6063101.png)